(1S)-(+)-Bornanedione

描述

Significance within Terpenoid Chemistry

(1S)-(+)-Bornanedione belongs to the vast and diverse class of natural products known as terpenoids (or isoprenoids). nih.govlibretexts.org Terpenoids are derived from five-carbon isoprene (B109036) units and are classified based on the number of these units they contain. libretexts.orgsrmist.edu.in As a C10 compound, this compound is classified as a bornane monoterpenoid. nih.govsrmist.edu.in

Terpenoids are renowned for their aromatic qualities and play significant roles in traditional remedies and modern pharmaceuticals. nih.govglobalresearchonline.net The study of these compounds, including their biosynthesis and chemical transformations, is a cornerstone of organic chemistry. globalresearchonline.net this compound, as an oxygenated derivative (a diketone), is a prime example of a terpenoid that has transitioned from a natural product derivative to a versatile tool in synthetic chemistry. wikipedia.orgnih.gov Its rigid bicyclo[2.2.1]heptane skeleton is a characteristic feature of the bornane family of monoterpenes. nih.gov

Evolution of Research Trajectories for Bornanediones

Research into terpenes began with the isolation of compounds from essential oils, such as those from pine trees, which gave the class its name. srmist.edu.inglobalresearchonline.net Initially, the focus was on isolation, structure elucidation, and understanding the basic chemical properties of these fragrant, volatile substances. srmist.edu.inglobalresearchonline.net

Over time, the research trajectory for bornane derivatives like camphor (B46023) and its oxidized form, camphorquinone (B77051) (bornanedione), has evolved significantly. While initially of interest for their natural occurrence, the focus has shifted towards their application in materials science and synthetic chemistry. wikipedia.orgthegoodscentscompany.com A prominent application that emerged is the use of camphorquinone as a photoinitiator. chemimpex.comwikipedia.org In polymer chemistry, particularly in dentistry, it is a key component in light-curable dental composites. wikipedia.orgthegoodscentscompany.com Its ability to absorb light and initiate polymerization reactions has been a major driver of research, leading to investigations into its photochemical properties and its effectiveness in combination with co-initiators to enhance curing rates. chemimpex.comwikipedia.org

Scope and Research Objectives for this compound Investigations

The current scope of research for this compound extends far beyond its role as a photoinitiator. A primary objective of modern investigations is to exploit its inherent chirality. chemicalbook.comwikipedia.org In stereochemistry, a chiral auxiliary is a compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com The well-defined, rigid stereogenic structure of this compound makes it an excellent candidate for this purpose.

Key research objectives include:

Asymmetric Synthesis: Utilizing this compound as a chiral starting material or a chiral auxiliary to synthesize enantiomerically pure compounds. chemicalbook.comwikipedia.orgnih.gov This is crucial in the pharmaceutical and agrochemical industries, where one enantiomer of a chiral molecule often exhibits the desired biological activity while the other may be inactive or even harmful. chemimpex.comyoutube.com

Development of Complex Molecules: Employing the bornanedione framework as a scaffold to build more complex molecular architectures. Its reactivity allows for various chemical transformations, such as Michael additions and Diels-Alder reactions, facilitating the synthesis of intricate target molecules. chemimpex.com

Catalysis: Investigating its use in developing chiral catalysts for enantioselective reactions, where the chirality of the catalyst influences the chirality of the product. nih.gov

The overarching goal is to leverage the unique structural and stereochemical properties of this compound to develop efficient, selective, and innovative synthetic methodologies for producing valuable chiral compounds. nih.govnih.gov

Chemical Properties of this compound

| Property | Value |

| Synonyms | (1S)-(+)-Camphorquinone, (1S)-(+)-2,3-Bornanedione chemimpex.com |

| CAS Number | 2767-84-2 chemimpex.com |

| Molecular Formula | C₁₀H₁₄O₂ chemimpex.com |

| Molecular Weight | 166.22 g/mol chemimpex.comnih.gov |

| Appearance | White to yellow crystalline powder chemimpex.com |

| Melting Point | 197-202 °C chemimpex.comchemicalbook.com |

| Optical Rotation | [α]²⁰/D = +95° to +103° (c=1 in Toluene) chemimpex.com |

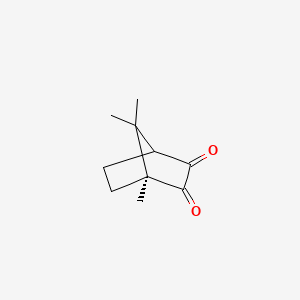

Structure

3D Structure

属性

分子式 |

C10H14O2 |

|---|---|

分子量 |

166.22 g/mol |

IUPAC 名称 |

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |

InChI |

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6?,10-/m1/s1 |

InChI 键 |

VNQXSTWCDUXYEZ-PHUNFMHTSA-N |

手性 SMILES |

C[C@]12CCC(C1(C)C)C(=O)C2=O |

规范 SMILES |

CC1(C2CCC1(C(=O)C2=O)C)C |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 1s + Bornanedione

Chemoenzymatic Synthetic Approaches

The integration of enzymatic methods with chemical synthesis offers powerful strategies for producing complex molecules with high selectivity under mild conditions. tandfonline.combeilstein-journals.org While a fully chemoenzymatic route for the industrial production of (1S)-(+)-Bornanedione is not yet established, research into biocatalytic transformations of the camphor (B46023) skeleton provides a foundation for such developments.

Enzymatic transformations involving camphor and its derivatives are well-documented. For instance, cytochrome P450 enzymes, like P450cam from Pseudomonas putida, are known to hydroxylate camphor at the 5-exo position. nih.gov Although this specific enzyme system primarily targets a different position on the camphor ring, it demonstrates the potential of enzymes to perform selective oxidations on this substrate. nih.gov

Furthermore, studies on the biotransformation of camphorquinone (B77051) itself have been conducted. The microbiological reduction of camphorquinone by cultured plant cells and yeasts has been observed, indicating that enzymes capable of acting on the dicarbonyl system exist. thegoodscentscompany.com For example, yeast can stereoselectively biodegrade camphorquinone. thegoodscentscompany.com These enzymatic reductions highlight the potential for reversible processes or for the use of engineered enzymes to catalyze the selective oxidation of a precursor like camphor to bornanedione. The field of chemoenzymatic synthesis is rapidly advancing, with new enzymes and engineered biocatalysts being developed to tackle challenging chemical transformations, which could be applied to the synthesis of this compound in the future. nih.gov

Classical and Modern Organic Synthesis Routes

The preparation of this compound has traditionally relied on the direct oxidation of (1S)-(-)-camphor. More recently, modern approaches have sought to improve the efficiency and environmental footprint of this transformation.

Classical Route: Selenium Dioxide Oxidation

The most established and widely cited method for synthesizing camphorquinone is the oxidation of camphor using selenium dioxide (SeO₂). wikipedia.org This reaction directly oxidizes the α-carbon atom adjacent to the camphor carbonyl group to yield the corresponding α-diketone. wikipedia.org The reaction is typically performed by heating camphor with a stoichiometric amount of SeO₂ in a solvent such as acetic anhydride (B1165640) or dioxane.

The general reaction is as follows: (1S)-(-)-Camphor + SeO₂ → this compound + Se + H₂O

While effective, this method has significant drawbacks, primarily the high toxicity of selenium and its compounds, which necessitates careful handling and waste disposal.

Modern Synthetic Routes

In response to the limitations of the classical SeO₂ oxidation, greener and more efficient synthetic methods have been developed.

Alternative Oxidizing Agents: Other oxidizing agents have been explored for the oxidation of the camphor scaffold. Chromium-based reagents, such as those used in the Jones oxidation (CrO₃/H⁺), are capable of oxidizing secondary alcohols like borneol to the corresponding ketone, camphor. pitt.edu While powerful, these reagents are also toxic and generate hazardous waste. Greener alternatives for the oxidation of borneol to camphor, such as using Oxone in conjunction with catalytic sodium chloride, have been developed for undergraduate laboratories and demonstrate the ongoing search for more environmentally benign oxidation protocols. wpmucdn.com

Synthesis from α-Pinene: An alternative synthetic pathway to camphorquinone avoids camphor as the direct starting material, instead utilizing α-pinene. This multi-step process involves the hydrochlorination of α-pinene to form 2-chlorobornane, which is then oxidized with potassium permanganate (B83412) (KMnO₄) in sulfuric acid to yield the target dione (B5365651). This route circumvents the use of selenium reagents.

| Method | Starting Material | Key Reagents | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Classical Oxidation | (1S)-(-)-Camphor | Selenium Dioxide (SeO₂) | Direct, well-established one-step reaction | High toxicity of selenium reagents | wikipedia.org |

| Fe-Porphyrin Catalysis | (1S)-(-)-Camphor | 1. Bromine 2. Fe-Porphyrin catalyst, Air | Greener (uses air as oxidant), avoids toxic heavy metals, high yield | Two-step process | researchgate.netnih.gov |

| From α-Pinene | α-Pinene | 1. HCl 2. KMnO₄, H₂SO₄ | Avoids selenium reagents | Multi-step synthesis |

Optimization of Synthetic Pathways

Efforts to improve the synthesis of this compound have focused on increasing reaction efficiency, reducing reaction times, and enhancing the safety and environmental profile of the methods.

A significant optimization of the classical selenium dioxide oxidation involves the use of microwave irradiation. researchgate.netscite.ai When the SeO₂ oxidation of camphor is performed in a solvent like dimethylsulfoxide (DMSO) under focused microwave irradiation, the reaction time can be dramatically reduced from hours to minutes. researchgate.net This approach not only accelerates the reaction but also offers the advantage of nearly quantitative precipitation of elemental selenium, which can be easily removed by filtration, simplifying product purification. scite.ai

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reagents | Camphor, SeO₂, Acetic Anhydride | Camphor, SeO₂, DMSO | researchgate.netscite.ai |

| Reaction Time | Several hours | ~3-18 minutes | researchgate.net |

| Work-up | More complex purification | Simple filtration of selenium | scite.ai |

Table 1: Comparison of Conventional vs. Microwave-Assisted SeO₂ Oxidation of Camphor

Optimization has also been applied to modern synthetic routes. In the iron-porphyrin catalyzed oxidation of 3-bromocamphor, the catalytic activity of different functionalized porphyrins was investigated to find the optimal catalyst design for maximizing the yield of camphorquinone. researchgate.net The development of catalytic systems, whether for oxidation or other transformations, is a cornerstone of modern synthetic optimization, aiming to replace stoichiometric reagents with more efficient and sustainable catalytic alternatives. azocleantech.com

Stereocontrolled Synthesis of Analogues and Derivatives

The true value of this compound in organic synthesis lies in its application as a chiral starting material for the stereocontrolled synthesis of a diverse range of derivatives and analogues. acgpubs.org The inherent and rigid stereochemistry of the bornane framework allows it to act as a chiral template, directing the stereochemical outcome of subsequent reactions. wikipedia.org

This compound serves as a precursor for various complex chiral molecules. For example, it has been used to synthesize:

Chiral Crown Ethers: Starting from (1R)-(-)-camphorquinone (the enantiomer), chiral crown ethers have been prepared where the camphor skeleton provides a stereochemically defined scaffold. rsc.orgresearchgate.net

Chiral Thioureas: Homochiral thioureas, which can function as asymmetric organocatalysts, have been synthesized in a two-step process from (1R)-(-)-camphorquinone. mdpi.com These catalysts have been successfully applied in stereoselective glycosylation reactions. mdpi.com

Heterocyclic Compounds: A wide variety of heterocyclic compounds, including pyrazine (B50134) derivatives, have been synthesized from camphorquinone. acgpubs.org

Imines and Hydrazones: The carbonyl groups of camphorquinone can be readily reacted with amines and hydrazines to form a range of imine and hydrazone derivatives, which have been evaluated for various biological activities. nih.gov

The principle of using a chiral molecule to control the formation of new stereocenters is known as asymmetric induction. wikipedia.org Camphor-derived structures are frequently employed as chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction before being cleaved. wikipedia.orgblogspot.com A prominent example is camphorsultam, which is not directly derived from bornanedione but from camphorsulfonic acid, yet it exemplifies the utility of the camphor scaffold in asymmetric synthesis. bath.ac.uk

The reactions of this compound itself can be highly stereoselective. For instance, its reaction with 1,2-diols can be used in kinetic resolutions to produce optically active epoxides. researchgate.netgoogle.com The reduction of the dicarbonyl groups is also stereoselective, leading to different diastereomeric diols depending on the reducing agent and reaction conditions.

| Derivative Class | Synthetic Application | Stereochemical Control | Reference |

|---|---|---|---|

| Crown Ethers | Chiral hosts for molecular recognition | Camphor skeleton provides a rigid, chiral backbone | rsc.orgresearchgate.net |

| Thioureas | Asymmetric organocatalysts for glycosylation | Derived from chiral aminoalcohols prepared from camphorquinone | mdpi.com |

| Heterocycles (e.g., Pyrazines) | Building blocks for complex molecules | Condensation with chiral camphorquinone backbone | acgpubs.org |

| Chiral Auxiliaries | General strategy for asymmetric synthesis | The camphor framework provides steric hindrance to direct reactions | wikipedia.orgbath.ac.uk |

Stereochemical Investigations and Chiral Applications

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, optically active molecules. wiley.com (1S)-(+)-Bornanedione, readily available from the chiral pool, is an exemplary chiral building block, frequently employed in asymmetric synthesis to introduce chirality and control the stereochemical outcome of reactions. researchgate.netresearchgate.net

Application in Enantioselective Transformations

Enantioselective synthesis, or asymmetric synthesis, is a process that preferentially forms one enantiomer over the other. wikipedia.org this compound and its derivatives have been instrumental in the development of various enantioselective transformations. They can be used as chiral starting materials, chiral auxiliaries, or as precursors for chiral ligands in metal-catalyzed reactions. researchgate.netresearchgate.net For instance, ligands derived from camphor (B46023) have been successfully used in asymmetric reactions such as carbonyl additions with organozinc reagents and hydrogenations, achieving interesting levels of enantioselectivity. researchgate.net The rigid bornane skeleton provides a well-defined chiral environment, influencing the approach of reagents and leading to the preferential formation of one enantiomer. researchgate.net

Contributions to Chiral Auxiliary Development

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org The camphor framework, including that of this compound, has been a cornerstone in the development of effective chiral auxiliaries. researchgate.netnumberanalytics.com One of the most well-known examples is the family of camphorsultams, which are not directly derived from bornanedione but share the same chiral camphor backbone. researchgate.net These auxiliaries have proven to be highly effective in a wide range of asymmetric reactions, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions, by providing excellent stereocontrol. wikipedia.orgnih.gov The steric bulk and the fixed conformation of the camphor-derived auxiliary effectively block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side, thus leading to high diastereoselectivity. wikipedia.org

Precursor in Stereoselective Amino Acid Synthesis

The synthesis of enantiomerically pure amino acids is of great importance in pharmaceutical and biological chemistry. nsf.govnih.gov Chiral building blocks derived from this compound can serve as precursors in the stereoselective synthesis of non-canonical amino acids. rsc.org For example, chiral imines derived from camphor derivatives can undergo stereoselective additions of nucleophiles to create new stereogenic centers with high control. Subsequent transformation of the resulting adducts can then yield the desired amino acid derivatives. The stereoselectivity of these reactions is often dictated by the rigid chiral scaffold of the bornanedione precursor, which directs the approach of the nucleophile. rsc.org

Diastereoselective Reactions Involving Bornanedione Scaffolds

Diastereoselective reactions are those in which one diastereomer is preferentially formed over another. saskoer.ca The rigid and sterically defined structure of the this compound scaffold makes it an excellent template for inducing diastereoselectivity. youtube.com When a prochiral nucleophile or electrophile reacts with a molecule containing the bornanedione moiety, the existing chirality of the scaffold influences the formation of the new stereocenter, leading to a diastereomeric excess of one product. ox.ac.uk

For example, nucleophilic addition to one of the carbonyl groups of this compound will preferentially occur from the less hindered exo face, leading to the formation of a single diastereomer of the corresponding alcohol. This inherent facial selectivity is a direct consequence of the steric hindrance imposed by the bicyclic ring system. This principle has been exploited in the synthesis of various chiral ligands and catalysts where the stereochemistry of a newly formed center is set relative to the bornane framework. ingentaconnect.comukzn.ac.za

| Reaction Type | Reactant with Bornanedione Scaffold | Outcome | Reference |

| Nucleophilic Addition | Ketone on the scaffold | Preferential exo attack leading to a specific diastereomeric alcohol. | ingentaconnect.comukzn.ac.za |

| Michael Addition | Enolates derived from bornanedione auxiliaries | High diastereoselectivity in the formation of the adduct. | researchgate.net |

| Aldol Reaction | Enolates from bornanedione-based auxiliaries | Formation of syn or anti aldol products with high diastereomeric ratios. | wikipedia.orgnih.gov |

| Hydrogenation | Alkenes with bornanedione-derived catalysts | Diastereoselective reduction of the double bond. | researchgate.net |

Conformational Analysis and Stereochemical Control

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. sathyabama.ac.in The rigid bicyclic structure of this compound significantly limits its conformational freedom. nih.gov This conformational rigidity is a key factor in its effectiveness in stereochemical control. rsc.org

The fixed chair-like conformation of the six-membered ring in the bornane skeleton places substituents in well-defined axial and equatorial-like positions. windows.net This predictable geometry allows for precise control over the spatial relationship between the chiral scaffold and the reacting centers. In asymmetric catalysis, for instance, chiral ligands derived from this compound adopt a specific conformation when coordinated to a metal center. This well-defined three-dimensional structure creates a highly asymmetric environment around the metal, which is crucial for achieving high enantioselectivity in the catalyzed reaction. researchgate.net The predictable nature of the bornanedione conformation allows for the rational design of chiral catalysts and auxiliaries where the stereochemical outcome can be anticipated based on steric and electronic interactions within the transition state. ox.ac.uk

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Structural Dynamics

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. nih.govnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of (1S)-(+)-Bornanedione. uobasrah.edu.iq The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environment. libretexts.org Due to the molecule's asymmetry, all ten carbon atoms are expected to be chemically distinct, resulting in ten unique signals in the ¹³C NMR spectrum. careerendeavour.com Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is particularly useful for assigning the signals of the bicyclic system. libretexts.org

Table 1: ¹H and ¹³C NMR Spectral Data for Bornane-2,3-dione Note: Data corresponds to the general structure of Bornane-2,3-dione. Specific shifts can vary slightly based on solvent and experimental conditions.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-CH₃ | 0.90 (s) | Data not specified |

| C7-CH₃ (syn) | 1.05 (s) | Data not specified |

| C7-CH₃ (anti) | 1.15 (s) | Data not specified |

| C4-H | 2.05 (m) | Data not specified |

| C5, C6-H₂ | 1.90-2.00 (m), 2.35-2.45 (m) | Data not specified |

| C1 | No proton | ~58.0 |

| C2=O | No proton | ~203.0 |

| C3=O | No proton | ~202.0 |

| C4 | 2.05 | ~30.0 |

| C5 | 1.90-2.45 | ~23.0 |

| C6 | 1.90-2.45 | ~30.0 |

| C7 | No proton | ~50.0 |

| C8 (C1-CH₃) | 0.90 | ~10.0 |

| C9 (C7-CH₃) | 1.05 | ~20.0 |

| C10 (C7-CH₃) | 1.15 | ~21.0 |

| Source: Based on general NMR principles and data available in public databases. nih.gov |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the bornanedione framework, multidimensional NMR techniques are employed. bitesizebio.comyoutube.com

COSY (Correlation Spectroscopy) : This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, it would show correlations between the proton at C4 and the adjacent methylene protons at C5, as well as between the different protons within the C5 and C6 methylene groups, helping to trace the connectivity through the aliphatic portion of the ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It is highly sensitive and allows for the direct pairing of the signals from the ¹H and ¹³C spectra, for instance, linking the proton signal at ~2.05 ppm to the C4 carbon signal. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com HMBC is critical for piecing together the full molecular structure. For example, it would show correlations from the methyl protons (C8, C9, C10) to the quaternary carbons (C1, C7) and the carbonyl carbons (C2, C3), confirming the placement of the methyl groups and the dione (B5365651) functionality. researchgate.net

Vibrational Spectroscopy Applications (IR, Raman, VCD)

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. nih.gov For this compound, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. These typically appear in the region of 1700-1800 cm⁻¹. The exact position and potential splitting of these bands can provide information about the geometry and electronic coupling between the adjacent carbonyls. Raman spectroscopy, which relies on inelastic scattering of light, is also sensitive to these and other vibrations within the molecule, such as C-C bond stretches and C-H bond bending modes. nih.gov

Table 2: Key Infrared Absorption Bands for Bornane-2,3-dione

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (dione) | ~1760 | Strong |

| C-H Stretch (alkyl) | 2870-2960 | Medium-Strong |

| C-H Bend | 1370-1465 | Medium |

| Source: Based on data from PubChem and general IR spectroscopy principles. nih.gov |

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.usbruker.com As a chiral molecule, this compound is VCD active. This technique is exceptionally well-suited for determining the absolute configuration of chiral molecules in solution without the need for crystallization. researchgate.net The process involves comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum chemical calculations (often using Density Functional Theory, DFT) for a specific enantiomer (e.g., the 1S form). nih.govnih.gov An excellent match between the experimental and calculated spectra provides an unambiguous assignment of the molecule's absolute stereochemistry. researchgate.net

Electronic and Chiroptical Spectroscopy Research (UV-Vis, CD, CPL)

This group of techniques investigates the interaction of ultraviolet and visible light with the molecule, providing information on electronic transitions and chirality.

UV-Vis Spectroscopy : The UV-Visible absorption spectrum of this compound is characterized by electronic transitions associated with its dicarbonyl chromophore. It typically shows absorptions related to the n→π* and π→π* transitions of the carbonyl groups.

Circular Dichroism (CD) Spectroscopy : As a chiral molecule containing a chromophore, this compound exhibits a Circular Dichroism (CD) spectrum, which is the difference in absorption of left and right circularly polarized light. trinity.edu The CD spectrum serves as a unique fingerprint of the molecule's three-dimensional structure. trinity.edu Studies on camphorquinone (B77051) have shown distinct positive and negative Cotton effects in the CD spectrum corresponding to its electronic transitions. nih.govresearchgate.net

Circularly Polarized Luminescence (CPL) Spectroscopy : CPL is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral, luminescent molecule. researchgate.net It provides information about the stereochemistry of the molecule in its excited state. The CPL spectrum of this compound has been recorded and, in conjunction with CD and absorption data, provides a comprehensive picture of its chiroptical properties. nih.govresearchgate.net Time-Dependent Density Functional Theory (TD-DFT) calculations are often used to interpret the observed CD and CPL spectra, allowing for a detailed understanding of the ground and excited state electronic properties. nih.gov

Circular Dichroism (CD) for Electronic Transitions

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical aspects of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the electronic transitions within a molecule's chromophores. In the case of this compound, the dicarbonyl moiety acts as the primary chromophore.

The CD spectrum of this compound exhibits distinct bands corresponding to the n→π* and π→π* electronic transitions of the carbonyl groups. The signs and magnitudes of these Cotton effects are highly sensitive to the molecule's absolute configuration and conformation. By analyzing the CD spectrum, researchers can gain insights into the spatial arrangement of the atoms and the electronic coupling between the two carbonyl groups.

Circularly Polarized Luminescence (CPL) in Excited State Analysis

While CD spectroscopy probes the differential absorption of light in the ground state, circularly polarized luminescence (CPL) spectroscopy investigates the differential emission of left and right circularly polarized light from an excited state. frontiersin.orgnih.gov This technique provides complementary information about the geometry and electronic nature of the molecule in its excited state. frontiersin.org

For this compound, CPL studies can reveal details about the triplet excited state, which is crucial for its function as a photoinitiator. The dissymmetry factor (g_lum), a measure of the CPL intensity relative to the total luminescence, offers quantitative information about the chirality of the excited state. Analyzing the CPL spectrum helps in understanding the photophysical processes that occur after the molecule absorbs light, including intersystem crossing and energy transfer.

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| Circular Dichroism (CD) | Ground state stereochemistry, electronic transitions | Determination of absolute configuration and conformational analysis |

| Circularly Polarized Luminescence (CPL) | Excited state stereochemistry, photophysical processes | Understanding the mechanism of photoinitiation |

X-ray Crystallographic Analysis in Structural Chemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy. nih.govyoutube.com

The crystal structure of this compound reveals the rigid bicyclic framework and the relative orientation of the two carbonyl groups. This structural information is invaluable for understanding its reactivity and for designing new chiral catalysts and materials. The process involves growing a suitable crystal, collecting diffraction data, and refining the structural model. wikipedia.orgmdpi.com

| Crystallographic Parameter | Significance |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal |

| Space Group | Describes the symmetry elements present in the crystal lattice |

| Atomic Coordinates | Provides the precise location of each atom in the unit cell |

| Bond Lengths and Angles | Offers insight into the molecular geometry and bonding |

Mass Spectrometry Techniques in Mechanistic Research

Mass spectrometry (MS) is a versatile analytical technique that measures the mass-to-charge ratio of ions. nih.gov In mechanistic research, MS is employed to identify reaction intermediates, products, and byproducts, thereby elucidating the pathways of chemical transformations. Techniques such as gas chromatography-mass spectrometry (GC-MS) are particularly useful for analyzing the volatile products of reactions involving this compound. nih.gov

For instance, in studies of its photochemical reactions, MS can be used to track the formation of various photoproducts, providing evidence for specific reaction mechanisms. High-resolution mass spectrometry (HRMS) can further provide exact mass measurements, allowing for the unambiguous determination of elemental compositions.

A search in the MoNA database reveals experimental GC-MS data for bornane-2,3-dione, showing top five peaks at m/z values of 95, 69, 41, 138, and 39. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. springernature.com In the context of this compound's role as a photoinitiator, EPR spectroscopy is instrumental in studying the radical intermediates that are formed upon photoexcitation. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com Instead of relying on the complex many-electron wavefunction, DFT utilizes the spatially dependent electron density as the fundamental variable, making it a computationally efficient yet accurate approach. wikipedia.orgunitn.it This methodology is widely applied to determine ground-state properties, offering insights into the distribution of electrons and the resulting chemical behavior. scispace.com

A fundamental application of computational chemistry is geometry optimization, the process of finding the most stable three-dimensional arrangement of atoms in a molecule. numberanalytics.comyoutube.com This is achieved by systematically modifying the atomic coordinates to find a configuration that corresponds to a minimum on the potential energy surface (PES). numberanalytics.comgmu.edu The resulting equilibrium geometry represents the molecule's most stable conformation. youtube.com

For (1S)-(+)-Bornanedione, geometry optimization using DFT would start with an initial guess of the molecular structure. The program then iteratively adjusts bond lengths, bond angles, and dihedral angles, calculating the total energy at each step until a minimum energy structure is found. youtube.com This process provides a detailed energetic profile and precise geometric parameters for the molecule in its ground state.

Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated by DFT (Note: This data is illustrative of typical results from DFT calculations and is not based on a specific study.)

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C1=O11 | 1.21 Å |

| Bond Length | C2=O12 | 1.22 Å |

| Bond Length | C1-C2 | 1.54 Å |

| Bond Angle | O11-C1-C2 | 123.5° |

| Bond Angle | C1-C2-O12 | 123.8° |

| Dihedral Angle | O11-C1-C2-O12 | -12.5° |

DFT calculations are highly effective for predicting various spectroscopic properties, which can then be compared with experimental data to validate molecular structures. nih.govmdpi.com For instance, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. rsc.orgnih.gov The gauge-including atomic orbital (GIAO) method is commonly employed within DFT to predict NMR shielding tensors with considerable accuracy. nih.gov

In the case of this compound, theoretical predictions of its ¹³C and ¹H NMR chemical shifts can be computed. rsc.org These predicted values are typically scaled using a linear regression model to improve correlation with experimental results. nih.gov Similarly, the calculation of harmonic vibrational frequencies can predict the positions of major peaks in its IR spectrum.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound (Note: This data is illustrative and not from a specific publication.)

| Spectroscopic Parameter | Calculated Value (DFT) | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | 205.2 ppm | 203.1 ppm |

| ¹³C NMR Chemical Shift (Bridgehead C) | 58.9 ppm | 59.5 ppm |

| IR Vibrational Frequency (C=O stretch) | 1755 cm⁻¹ | 1760 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By integrating Newton's equations of motion, MD simulations generate trajectories that provide detailed information about the conformational dynamics and flexibility of a molecule. nih.govnih.gov This technique is invaluable for exploring the different shapes (conformations) a molecule can adopt and the energetic barriers between them. mpg.de

For a rigid bicyclic molecule like this compound, MD simulations can reveal subtle conformational changes, such as ring puckering or the rotation of substituent groups. mun.ca These simulations can map out the conformational landscape, identifying the most stable conformers and quantifying their relative populations and the dynamics of their interconversion. mdpi.com

Table 3: Illustrative Conformational Analysis of this compound from MD Simulations (Note: This data is hypothetical and for illustrative purposes.)

| Conformer | Key Dihedral Angle | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | O11-C1-C2-O12 = -12.5° | 0.00 | 95.2 |

| Local Minimum 1 | O11-C1-C2-O12 = 15.0° | 2.5 | 4.1 |

| Local Minimum 2 | (Methyl group rotation) | 3.1 | 0.7 |

Quantum Chemical Analysis of Reaction Intermediates

Understanding chemical reactions requires knowledge of not only the reactants and products but also the transient species known as reaction intermediates. nih.gov Quantum chemical calculations are essential for characterizing these often short-lived and highly reactive species. nih.govdiva-portal.org By calculating the structures, energies, and properties of potential intermediates, researchers can gain crucial insights into the step-by-step pathway of a reaction. nih.govmdpi.com

For reactions involving this compound, such as its reduction or enolization, quantum chemical methods can be used to model the structure and stability of proposed intermediates like enolates or radical anions. These calculations help to determine which intermediates are energetically plausible and how they lead to the final products. diva-portal.org

Table 4: Illustrative Calculated Energies of Potential Intermediates in a Hypothetical Reaction of this compound (Note: This data is hypothetical and for illustrative purposes.)

| Species | Method | Relative Energy (kcal/mol) |

|---|---|---|

| This compound + Nu⁻ | DFT (B3LYP) | 0.0 (Reference) |

| Tetrahedral Intermediate | DFT (B3LYP) | +5.2 |

| Enolate Intermediate | DFT (B3LYP) | +12.8 |

Mechanistic Modeling of Bornanedione Reactivity

Mechanistic modeling leverages computational methods to provide a detailed, step-by-step description of a chemical reaction. chemrxiv.orgnih.gov This involves mapping the potential energy surface to locate not only stable molecules and intermediates but also the transition states that connect them. iqce.jp The energy difference between the reactants and a transition state defines the activation energy barrier, which governs the reaction rate. researchgate.net

By modeling the reactivity of this compound, one could investigate various transformations, such as nucleophilic additions to its carbonyl groups. mt.com Mechanistic modeling would calculate the activation energies for different competing pathways, allowing for predictions of reaction outcomes and regioselectivity. chemrxiv.org This provides a fundamental understanding of what drives the chemical reaction, moving beyond simple data correlation. mt.com

Table 5: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound (Note: This data is hypothetical and for illustrative purposes.)

| Proposed Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack at C1 | TS1 | 15.7 |

| Nucleophilic attack at C2 | TS2 | 18.2 |

| Proton transfer to form enol | TS3 | 22.5 |

Reaction Pathway Elucidation and Mechanistic Investigations

Photochemical Reaction Mechanisms of (1S)-(+)-Bornanedione

Photochemical reactions are initiated by the absorption of light, leading to the formation of a transient excited state with altered physical and chemical properties. testbook.com For this compound, also known as camphorquinone (B77051), its mechanism of action revolves around its capacity to absorb light and generate free radicals, which in turn initiate polymerization.

Photoinitiation Mechanisms in Radical Polymerization Studies

This compound is a classic Type II photoinitiator. rsc.org Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators require a co-initiator or synergist, typically a hydrogen donor like an amine, to generate initiating radicals. rsc.orgmdpi.comacs.org

The process begins with the absorption of light by the bornanedione molecule, promoting it from its ground state to an excited singlet state. oaji.net This is followed by a rapid intersystem crossing to a more stable and longer-lived triplet excited state (³CQ*). rsc.orgmsu.edu The excited triplet state then interacts with a hydrogen donor, most commonly a tertiary amine such as N,N-dimethyl-p-toluidine (DMPT) or ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB). rsc.org

This interaction proceeds via an electron transfer from the amine (electron donor) to the excited bornanedione (electron acceptor), forming an excited state complex or "exciplex". rsc.org Subsequently, a proton transfer occurs from the α-position of the amine to the bornanedione-derived radical anion. This results in the formation of two radicals: a ketyl radical from the bornanedione and an aminoalkyl radical from the co-initiator. rsc.org The more reactive aminoalkyl radical is primarily responsible for initiating the radical polymerization of monomers, such as methacrylates in dental resins. acs.orgwikipedia.org

The efficiency of this process is dependent on several factors, including the concentration of the photoinitiator and co-initiator, the type of monomer used, and the wavelength and intensity of the light source. thegoodscentscompany.com

Excited State Properties and Electron Transfer Processes

The photochemical reactivity of this compound is intrinsically linked to the properties of its excited states. Upon absorption of light, typically in the blue region of the visible spectrum (around 468 nm), the molecule is promoted to an excited state. researchgate.net An excited state is characterized by having an electron in a higher energy (antibonding) orbital and a vacancy in a lower energy (bonding) orbital, making it both a better oxidant and a better reductant than its ground state. ictp.it

The key reactive state for bornanedione is its lowest triplet state (T1). msu.edu The formation of this triplet state is a crucial step, as it has a longer lifetime than the singlet excited state, allowing for bimolecular reactions with other molecules. oaji.net The energy of this triplet state is a critical parameter that determines the feasibility of electron transfer reactions.

The electron transfer from the amine co-initiator to the excited triplet bornanedione is a thermodynamically driven process. The feasibility of this photoinduced electron transfer (PET) can often be estimated by the Rehm-Weller equation, which considers the excitation energy of the photosensitizer and the redox potentials of the donor and acceptor. ictp.it Following the initial electron transfer, the resulting charge-separated state or exciplex undergoes rapid proton transfer to generate the initiating free radicals. rsc.org This entire process, from light absorption to radical generation, occurs on a very fast timescale, often in the sub-picosecond to nanosecond range. nih.govosti.gov

Thermal and Catalytic Reaction Pathways

While this compound is primarily known for its photochemical reactions, its thermal and catalytic pathways are also relevant. Thermal reactions are driven by heat energy, whereas catalytic reactions involve a substance (a catalyst) that increases the reaction rate without being consumed. youtube.com

Elevated temperatures can influence reaction rates by increasing the kinetic energy of molecules. ajpojournals.org However, for bornanedione, high temperatures can also lead to degradation or unwanted side reactions. The stability of the catalyst is a crucial factor in catalytic reactions, as excessive heat can cause deactivation through processes like sintering. ajpojournals.org

Catalysts function by providing an alternative reaction pathway with a lower activation energy. youtube.com In the context of bornanedione, catalysts could potentially be used to enhance the efficiency of certain transformations or to enable reactions that are not feasible under photochemical or thermal conditions alone. Catalytic pathways can be categorized as thermochemical, electrochemical, or plasma-mediated. energy.gov For instance, the catalytic cracking process uses lower temperatures than thermal cracking and can increase reaction rates and product selectivity. researchgate.net

Intermediates in Bornanedione-mediated Reactions

The reactions of this compound proceed through various transient intermediates. In its well-established role as a photoinitiator, the key intermediates are the excited triplet state (³CQ*), the exciplex formed with the amine co-initiator, and the subsequent radical ions.

Following the electron and proton transfer steps, two primary radical intermediates are formed:

Ketyl Radical: This radical is formed from the bornanedione molecule after it abstracts a hydrogen atom.

Aminoalkyl Radical: This highly reactive radical is formed from the amine co-initiator and is the principal species that initiates the polymerization chain reaction. rsc.org

Kinetic and Thermodynamic Studies of Transformations

The study of kinetics and thermodynamics provides quantitative insights into the reactions of this compound. Kinetics deals with the rate of chemical reactions, while thermodynamics describes the energy changes that occur. birmingham.ac.uk

Kinetic studies of bornanedione-initiated polymerization have focused on measuring the rate of polymerization and the quantum yield of radical formation. The rate of polymerization is influenced by factors such as the intensity of the light source, the concentration of the photoinitiator and co-initiator, and the presence of inhibitors like oxygen. acs.org The quantum yield represents the efficiency of a photochemical process, specifically the number of molecules that react per photon absorbed. oaji.net

Thermodynamic considerations are crucial for understanding the feasibility of the electron transfer process. The free energy change (ΔG) for the electron transfer from the amine to the excited bornanedione must be favorable (negative) for the reaction to proceed efficiently. ictp.it The relationship between the thermal stability of the reactants and the catalytic process is also an area of thermodynamic investigation, where a more stable reactant state may correlate with a higher activation barrier for the reaction. nih.gov

The following table summarizes key parameters often investigated in kinetic and thermodynamic studies of bornanedione systems:

| Parameter | Description | Significance in Bornanedione Reactions |

|---|---|---|

| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. | Indicates the curing speed of resin systems; influenced by initiator/co-initiator concentration and light intensity. |

| Quantum Yield (Φ) | The number of reacting molecules per photon absorbed. | Measures the efficiency of the photoinitiation process. |

| Triplet State Lifetime (τT) | The average time the molecule spends in the excited triplet state. | A longer lifetime allows for more efficient interaction with the co-initiator. |

| Free Energy of Electron Transfer (ΔGet) | The thermodynamic driving force for the electron transfer step. | A negative value indicates a spontaneous electron transfer from the co-initiator to the excited bornanedione. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Lower activation energy, often achieved with catalysts, leads to a faster reaction rate. |

Chemical Derivatization and Design of Advanced Analogues for Research

Synthesis of Oxime Derivatives for Stereochemical Research

The synthesis of oxime derivatives from (1S)-(+)-bornanedione is a classic yet powerful method for stereochemical investigations. The reaction of the dione (B5365651) with hydroxylamine (B1172632) hydrochloride can lead to the formation of various oxime products, including monoximes and dioximes. nih.govnumberanalytics.comresearchgate.net The inherent chirality of the bornanedione framework allows for the synthesis of optically active oximes, which are invaluable in stereochemical studies. acs.org

The formation of oximes from carbonyl compounds can result in E and Z stereoisomers. nih.gov The ratio of these isomers is influenced by reaction conditions such as solvent, temperature, and the presence of catalysts. nih.gov In the context of this compound, the rigid bicyclic structure imposes significant steric constraints, which can lead to a high degree of stereoselectivity in the oximation reaction. Researchers have utilized various analytical techniques, including ¹H NMR spectroscopy and single-crystal X-ray diffraction, to elucidate the stereochemistry of the resulting oxime derivatives. mdpi.com These studies are crucial for understanding the relationship between the three-dimensional structure of the molecules and their chemical and physical properties.

| Reactant | Reagent | Product(s) | Key Research Focus |

| This compound | Hydroxylamine hydrochloride | Monoximes, Dioximes | Stereochemical analysis, formation of E/Z isomers |

| Carbonyl compounds | O-substituted hydroxylamine hydrochlorides | O-substituted oxime ethers | Investigation of reaction mechanisms and stereoselectivity |

| 11H-Indeno[1,2-b]quinoxalin-11-one | Hydroxylamine | (E)- and (Z)-isomers of the oxime | Determination of double bond configuration in the solid state and in solution |

Functionalization Strategies for Novel Bornanedione Scaffolds

The bornanedione scaffold, derived from the readily available natural product camphor (B46023), provides a versatile platform for the synthesis of new and complex molecules. researchgate.net Functionalization strategies aim to introduce new chemical groups onto the bicyclic framework, thereby modifying its steric and electronic properties. nih.govnih.gov These modifications can be targeted at various positions on the bornane skeleton, leading to a diverse array of analogues. researchgate.net

One common approach involves reactions at the carbonyl groups, such as aldol (B89426) condensations, to introduce new carbon-carbon bonds. Another strategy is the functionalization of the C-H bonds at various positions on the ring system, although this can be challenging due to the relative inertness of these bonds. researchgate.net The development of advanced catalytic methods has opened up new avenues for the selective C-H functionalization of such saturated ring systems. scripps.edu These functionalized bornanedione scaffolds serve as building blocks for the synthesis of molecules with potential applications in materials science and medicinal chemistry. nih.gov

| Starting Material | Functionalization Strategy | Resulting Scaffold/Analogue | Potential Application Area |

| This compound | Aldol condensation | C-C bond extended bornanedione derivatives | Synthesis of complex molecules |

| This compound | Catalytic C-H activation | Position-specific functionalized bornanedione | Development of novel catalysts and materials |

| Camphor | Various chemical transformations | Structurally diverse camphor derivatives | Enantiopure building blocks in asymmetric synthesis |

Development of Bornanedione-based Ligands in Catalysis Research

The chiral nature of this compound makes it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis. researchgate.netnobelprize.org In asymmetric catalysis, a chiral catalyst is used to produce an excess of one enantiomer of a chiral product. nobelprize.org The ligands play a crucial role in transferring the chiral information from the catalyst to the substrate.

Bornanedione-based ligands are typically synthesized by modifying the dione to incorporate coordinating atoms such as nitrogen, phosphorus, or sulfur. These ligands can then be complexed with various transition metals, such as rhodium, palladium, or iridium, to form chiral catalysts. hu-berlin.demdpi.com The steric bulk and specific geometry of the bornanedione framework can enforce a particular coordination environment around the metal center, which is essential for achieving high enantioselectivity in catalytic reactions. nobelprize.org These catalysts have been successfully applied in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. nobelprize.orgbeilstein-journals.orgorganic-chemistry.org

| Ligand Type | Metal | Catalytic Reaction | Significance |

| Chiral phosphine (B1218219) ligands | Rhodium | Asymmetric hydrogenation | Production of enantiomerically enriched products |

| Chiral N-heterocyclic carbene ligands | Palladium | Asymmetric C-C bond formation | Synthesis of complex chiral molecules |

| Chiral diamine ligands | Iridium | Asymmetric transfer hydrogenation | Green and efficient synthesis of chiral alcohols |

Exploration of Novel Reactive Intermediates via Derivatization

The derivatization of this compound can also be employed to generate and study novel reactive intermediates. Photochemical methods are particularly useful in this regard. msu.edu The carbonyl groups in bornanedione can absorb light, leading to the formation of excited states that can undergo a variety of chemical reactions. beilstein-journals.org

For instance, irradiation of bornanedione derivatives can lead to the formation of radical species or other high-energy intermediates. thieme-connect.de The study of these transient species provides fundamental insights into reaction mechanisms and can lead to the discovery of new chemical transformations. By carefully designing the bornanedione derivative, researchers can control the type of reactive intermediate that is formed and study its subsequent reactivity. This approach has been used to investigate a range of photochemical processes, including intramolecular hydrogen abstraction and cycloaddition reactions. msu.edursc.org The use of N-heterocyclic carbenes (NHCs) has also emerged as a strategy to generate novel reactive intermediates from carboxylic acid derivatives, mimicking ketone photochemistry. thieme-connect.de

| Precursor | Method of Generation | Reactive Intermediate | Research Focus |

| This compound derivative | Photolysis | Excited triplet state | Photochemical rearrangements and cycloadditions |

| Acyl azolium salt (from acid fluoride (B91410) and NHC) | Photolysis | Photoenol | Photoenolization/Diels-Alder reactions |

| Diphenyldiazomethane and a cobalt bis(alkoxide) precursor | Chemical reaction | High-valent cobalt carbene complex | Study of structure and reactivity of metal-carbene complexes |

常见问题

Q. How should researchers handle conflicting spectral data when publishing new derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。